molecular formula C10H5ClN2 B1432639 7-Chloroisoquinoline-3-carbonitrile CAS No. 1779740-73-6

7-Chloroisoquinoline-3-carbonitrile

Cat. No. B1432639
M. Wt: 188.61 g/mol
InChI Key: JARDFUPOBTZLAK-UHFFFAOYSA-N
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Description

7-Chloroisoquinoline-3-carbonitrile is a chemical compound with the formula C10H5ClN2 . It has a molecular weight of 188.61 .


Synthesis Analysis

The synthesis of chloroquinoline-3-carbonitriles, including 7-Chloroisoquinoline-3-carbonitrile, involves various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .


Molecular Structure Analysis

The molecular structure of 7-Chloroisoquinoline-3-carbonitrile is characterized by a quinoline ring system with a chlorine substituent at the 7th position and a cyano group at the 3rd position .


Chemical Reactions Analysis

The chemical reactions of chloroquinoline-3-carbonitriles, including 7-Chloroisoquinoline-3-carbonitrile, involve reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups . Most types of these reactions have been successfully applied and used in the production of biologically active compounds .


Physical And Chemical Properties Analysis

7-Chloroisoquinoline-3-carbonitrile has a molecular weight of 188.61 . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Reactions

7-Chloroisoquinoline-3-carbonitrile derivatives are noted for their various synthetic methods and chemical reactions. They have been utilized in the production of biologically active compounds, demonstrating versatility in chemical transformations (Mekheimer et al., 2019).

Corrosion Inhibition

Quinoline derivatives, including those related to 7-Chloroisoquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. These studies involve quantum chemical calculations and molecular dynamics simulation approaches, indicating their potential in preventing iron corrosion (Erdoğan et al., 2017).

Antimicrobial and Antioxidant Activities

Novel 7-chloroquinoline derivatives, including those related to 7-Chloroisoquinoline-3-carbonitrile, have been synthesized and evaluated for their antibacterial and antioxidant activities. Some of these compounds showed promising results against various bacterial strains and displayed strong antioxidant activity (Abdi et al., 2021).

Inhibitory Properties in Cancer Treatment

Certain quinoline derivatives, closely related to 7-Chloroisoquinoline-3-carbonitrile, have been synthesized and evaluated as inhibitors of epidermal growth factor receptor kinase, playing a role in cancer treatment strategies (Wissner et al., 2000).

Insecticidal Activity

Research on isoquinolines, which are structurally similar to 7-Chloroisoquinoline-3-carbonitrile, has led to the synthesis of compounds with toxicological activity against certain agricultural pests, demonstrating potential as insecticides (Bakhite et al., 2022).

Future Directions

The future directions in the research and application of 7-Chloroisoquinoline-3-carbonitrile could involve the development of more efficient, environmentally friendly, and sustainable methods for its synthesis . Additionally, its use in the production of compounds containing chromene-3-carbonitriles using new and effective photocatalysts is a promising area of research .

properties

IUPAC Name

7-chloroisoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARDFUPOBTZLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroisoquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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